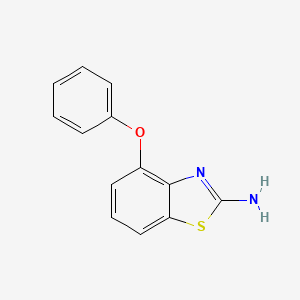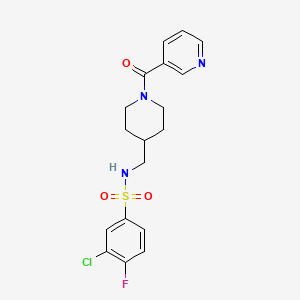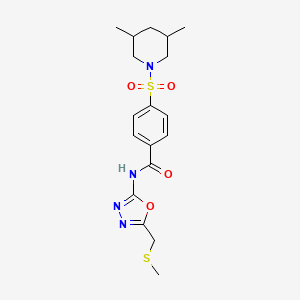![molecular formula C18H16O5S B2446723 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one CAS No. 866013-18-5](/img/structure/B2446723.png)
3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one, also known as DMSO-3M, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromen-2-one derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. It also inhibits the activity of several kinases, including AKT and ERK, which are involved in cancer cell survival and proliferation. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting its potential as an antioxidant. This compound also inhibits the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Furthermore, this compound has been shown to modulate the expression of several genes involved in cancer growth and progression, suggesting its potential as a cancer therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one in lab experiments is its unique chemical structure and biological activities, which make it a valuable tool for studying biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in lab experiments.
Future Directions
There are several future directions for the study of 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Finally, the toxicity and side effects of this compound need to be carefully evaluated to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 6-methoxy-2H-chromen-2-one in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of this compound can be improved by using different solvents, reaction conditions, and purification methods.
Scientific Research Applications
3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has been widely used in scientific research due to its unique chemical structure and biological activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. Furthermore, this compound has been shown to modulate the activity of several enzymes and signaling pathways, suggesting its potential as a tool for studying biological processes.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-11-4-6-15(8-12(11)2)24(20,21)17-10-13-9-14(22-3)5-7-16(13)23-18(17)19/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZZAMCJWMONTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide](/img/structure/B2446644.png)


![N-(2-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2446651.png)


![7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester](/img/structure/B2446657.png)


![5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid](/img/structure/B2446661.png)
![(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B2446662.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B2446663.png)